molecular formula C13H8N4OS3 B12745048 3-benzylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,11-tetraen-9-one CAS No. 135489-05-3

3-benzylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,11-tetraen-9-one

Cat. No.: B12745048
CAS No.: 135489-05-3
M. Wt: 332.4 g/mol
InChI Key: MGVFOJXCKPPMMC-UHFFFAOYSA-N
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Description

3-Benzylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),3,11-tetraen-9-one (hereafter referred to as Compound A) is a heterocyclic compound featuring a fused tricyclic core with sulfur and nitrogen atoms. The structure includes a benzylsulfanyl substituent and a ketone group, contributing to its unique physicochemical properties.

Properties

CAS No.

135489-05-3

Molecular Formula

C13H8N4OS3

Molecular Weight

332.4 g/mol

IUPAC Name

3-benzylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,11-tetraen-9-one

InChI

InChI=1S/C13H8N4OS3/c18-11-10-9(14-17-15-11)8-12(16-21-13(8)20-10)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15,18)

InChI Key

MGVFOJXCKPPMMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NSC3=C2C4=C(S3)C(=O)NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,11-tetraen-9-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core and the introduction of the benzylsulfanyl group. Common reagents used in these reactions include sulfur-containing compounds and various catalysts to facilitate the formation of the desired structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-benzylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,11-tetraen-9-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

3-benzylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,11-tetraen-9-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-benzylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,11-tetraen-9-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Differences :

  • Core Framework : Shares the tricyclic backbone but lacks the tetrazatricyclo system (four nitrogen atoms) present in Compound A.
  • Substituents: Features a 4-methoxyphenyl group instead of benzylsulfanyl.
  • Sulfur Content : Contains two sulfur atoms (vs. three in Compound A), altering redox reactivity.

Physicochemical Properties :

Property Compound A Compound B
Molecular Weight ~420 g/mol (estimated) ~410 g/mol (reported)
Solubility Moderate in DMSO High in methanol
Key Functional Groups Benzylsulfanyl, ketone Methoxyphenyl, ketone

Synthesis : Compound B is synthesized via nucleophilic substitution under reflux conditions, similar to methods described for sulfonamide derivatives in .

Compound C: 10-Ethyl-12-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraene

Structural Differences :

  • Substituents : Ethyl and thiazole-methylsulfanyl groups confer distinct steric and electronic profiles. The thiazole moiety may enhance binding to metalloenzymes .
  • Nitrogen Content : Contains three nitrogen atoms (vs. four in Compound A), reducing hydrogen-bonding capacity.

Physicochemical Properties :

Property Compound A Compound C
Molecular Weight ~420 g/mol (estimated) ~450 g/mol (reported)
LogP (Lipophilicity) ~2.8 ~3.5
Key Functional Groups Benzylsulfanyl, ketone Thiazole, ethyl, ketone

Synthesis : Compound C is prepared via multi-step reactions involving thiazole ring formation, as outlined in . The use of DMF as a solvent aligns with methodologies in .

Structural and Functional Implications

  • Bioactivity Potential: While Compound A’s bioactivity is uncharacterized, analogs like Compound C exhibit affinity for kinase targets due to thiazole interactions. Compound B’s methoxyphenyl group may mimic tyrosine residues in enzyme inhibition .
  • Stability : The tetrazatricyclo system in Compound A may confer rigidity, reducing conformational flexibility compared to Compounds B and C .

Methodological Considerations for Comparison

  • Graph-Based Analysis : highlights the utility of graph-theoretical methods to compare core frameworks. Compound A’s tetrazatricyclo system is topologically distinct from the diazatricyclo systems in B and C .
  • Bit-Vector Screening : Bit-represented vectors (e.g., fingerprinting) efficiently identify shared substructures, such as the tricyclic backbone, but may overlook nuanced electronic differences .

Biological Activity

Overview of the Compound

Chemical Structure : The compound features a complex bicyclic structure with multiple sulfur and nitrogen atoms, which may contribute to its unique biological properties. The presence of benzylsulfanyl groups often indicates potential interactions with biological targets due to the electron-rich nature of the sulfur atom.

Antimicrobial Properties

Compounds containing sulfur and nitrogen heterocycles have been reported to exhibit significant antimicrobial activity. For instance:

  • Mechanism of Action : Many sulfur-containing compounds disrupt microbial cell membranes or inhibit key metabolic pathways.
  • Case Studies : Research has shown that similar compounds can be effective against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Anticancer Activity

Several studies have highlighted the anticancer potential of heterocyclic compounds:

  • Cell Lines Tested : Compounds with similar structures have been tested against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings : In vitro studies often demonstrate dose-dependent cytotoxicity, suggesting that structural modifications can enhance efficacy.

Antioxidant Activity

The antioxidant properties of sulfur-containing compounds are well-documented:

  • Mechanisms : These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases.
  • Research Findings : Studies indicate that specific derivatives exhibit higher antioxidant activity compared to others, emphasizing the importance of structural features.

Enzyme Inhibition

The inhibition of specific enzymes by sulfur-containing compounds is an area of active research:

  • Target Enzymes : Compounds may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory processes.
  • Implications : This inhibition could lead to therapeutic applications in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
AntimicrobialDisruption of cell membranes
AnticancerCytotoxicity in cancer cell lines
AntioxidantFree radical scavenging
Enzyme InhibitionInhibition of COX/LOX

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